molecular formula C18H15IPb B11963548 Iodo(triphenyl)plumbane CAS No. 894-07-5

Iodo(triphenyl)plumbane

Cat. No.: B11963548
CAS No.: 894-07-5
M. Wt: 565 g/mol
InChI Key: VHBSAMHCLWNLKU-UHFFFAOYSA-M
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Description

Iodo(triphenyl)plumbane: is an organolead compound with the chemical formula Pb(C6H5)3I It is a member of the organometallic compounds, specifically those containing lead This compound is characterized by the presence of a lead atom bonded to three phenyl groups and one iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodo(triphenyl)plumbane can be synthesized through several methods. One common method involves the reaction of triphenyllead chloride with sodium iodide in an organic solvent such as acetone. The reaction proceeds as follows:

Pb(C6H5)3Cl+NaIPb(C6H5)3I+NaClPb(C6H5)3Cl + NaI \rightarrow Pb(C6H5)3I + NaCl Pb(C6H5)3Cl+NaI→Pb(C6H5)3I+NaCl

The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Iodo(triphenyl)plumbane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as halides, thiols, and amines.

    Oxidation Reactions: The lead center can be oxidized to higher oxidation states, leading to the formation of lead(IV) compounds.

    Reduction Reactions: The compound can be reduced to form lead(II) species.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as potassium iodide, sodium thiolate, and primary amines are commonly used. These reactions are typically carried out in polar solvents like acetone or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.

Major Products Formed:

    Substitution Reactions: Products include triphenyllead halides, triphenyllead thiolates, and triphenyllead amines.

    Oxidation Reactions: Products include lead(IV) compounds such as lead dioxide.

    Reduction Reactions: Products include lead(II) compounds such as lead acetate.

Scientific Research Applications

Iodo(triphenyl)plumbane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds. It also serves as a precursor for the synthesis of other organolead compounds.

    Biology: Research on the biological effects of organolead compounds includes studies on their toxicity and potential use in medicinal chemistry.

    Medicine: While the use of organolead compounds in medicine is limited due to toxicity concerns, they are studied for their potential as radiopharmaceuticals.

    Industry: this compound is used in the production of lead-based materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of iodo(triphenyl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can disrupt normal cellular functions and lead to toxic effects. The pathways involved include the inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.

Comparison with Similar Compounds

  • (2,3,4,5,6-pentachlorophenyl)sulfanyl-triphenylplumbane
  • (2-fluoro-5-nitrosophenoxy)-triphenylplumbane
  • (3-chlorophenyl)-trimethylplumbane
  • (4-chlorophenyl)sulfanyl-triphenylplumbane
  • (4-ethenylphenyl)-triphenylplumbane

Comparison: Iodo(triphenyl)plumbane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other triphenylplumbane derivatives. For example, the iodine atom can participate in substitution reactions that are not possible with other substituents. Additionally, the electronic properties of the iodine atom influence the overall stability and reactivity of the compound.

Properties

CAS No.

894-07-5

Molecular Formula

C18H15IPb

Molecular Weight

565 g/mol

IUPAC Name

iodo(triphenyl)plumbane

InChI

InChI=1S/3C6H5.HI.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1

InChI Key

VHBSAMHCLWNLKU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)I

Origin of Product

United States

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